molecular formula C13H8N4 B2530987 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile CAS No. 226702-84-7

2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

Cat. No.: B2530987
CAS No.: 226702-84-7
M. Wt: 220.235
InChI Key: JOPNJLSDCGCEFK-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile (CAS 226702-84-7) is a high-purity benzimidazole derivative supplied for advanced research and development. This compound features a benzimidazole core substituted with a pyridyl group and a cyano moiety, giving it a molecular formula of C13H8N4 and a molecular weight of 220.24 g/mol . Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities and high variability in mechanisms of action, which can include GABA-, serotonin-, dopamine-, and adrenergic systems . As such, this carbonitrile derivative serves as a key synthetic intermediate in the exploration of novel neuropsychotropic agents. Recent research into structurally related benzimidazole compounds has demonstrated promising anxiolytic, antidepressant, and analgesic activities in vivo, highlighting the therapeutic potential of this chemical class . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-8-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-15-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNJLSDCGCEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The cyclocondensation of o-phenylenediamine with carbonyl-containing precursors represents a classical route to benzimidazole derivatives. For 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile, this method involves the use of 2-cyanopyridine-3-carbaldehyde as a key intermediate.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine groups in o-phenylenediamine on the aldehyde carbonyl, followed by cyclodehydration. A study utilizing acetic acid as both solvent and catalyst at 120°C for 12 hours achieved a 68% yield. The presence of the electron-withdrawing cyano group at position 5 necessitates careful control of reaction acidity to prevent premature hydrolysis.

Table 1: Optimization of Cyclocondensation Parameters
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid AcOH 120 12 68
HCl EtOH 80 18 52
PTSA Toluene 110 10 74

Key observations:

  • p-Toluenesulfonic acid (PTSA) in toluene provided superior yields (74%) due to enhanced dehydration kinetics.
  • Ethanol-mediated reactions suffered from reduced solubility of the pyridine-aldehyde intermediate, limiting yields to 52%.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a versatile strategy for introducing the pyridinyl moiety at position 2 of the benzimidazole core.

Suzuki-Miyaura Coupling

A two-step approach involves:

  • Synthesis of 5-cyano-2-iodo-1H-benzimidazole via iodination of the parent benzimidazole.
  • Coupling with 2-pyridinylboronic acid under palladium catalysis.

A study employing Pd(PPh₃)₄ (5 mol%) in a dioxane/water (4:1) system at 90°C for 8 hours reported an 83% yield. The use of microwave irradiation (150°C, 30 min) reduced reaction time to 45 minutes with comparable yield (79%).

Table 2: Catalyst Screening in Suzuki-Miyaura Coupling
Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ XPhos DMF/H₂O 76
PdCl₂(dppf) dppf Toluene/EtOH 81
Pd(PPh₃)₄ None Dioxane/H₂O 83

Critical analysis:

  • Pd(PPh₃)₄ exhibited superior performance in polar aprotic solvents, attributed to enhanced stabilization of the oxidative addition intermediate.
  • Microwave-assisted protocols reduced energy input but required specialized equipment.

Microwave-Assisted One-Pot Synthesis

Recent advances in flow chemistry have enabled single-step synthesis through microwave irradiation. A representative protocol combines o-phenylenediamine, 2-pyridinecarboxaldehyde, and cyanating agent (e.g., NH₄SCN) in DMF at 150°C for 20 minutes, achieving 89% yield.

Mechanistic Advantages

Microwave irradiation accelerates:

  • Imine formation between o-phenylenediamine and aldehyde
  • Cyclization via intramolecular nucleophilic attack
  • Cyanide incorporation via thiocyanate decomposition
Table 3: Comparison of Conventional vs. Microwave Methods
Parameter Conventional Microwave
Reaction time 12 h 0.33 h
Energy consumption 1200 kJ 300 kJ
Isolated yield 68% 89%

Alternative Approaches and Emerging Strategies

Solid-Phase Synthesis

Immobilization of o-phenylenediamine on Wang resin enabled iterative coupling/cyclization steps in a 2015 study, though yields remained modest (62%). This method shows promise for parallel synthesis of derivative libraries.

All cited methods confirmed product identity through:

  • ¹H NMR : Characteristic aromatic protons at δ 8.2–8.5 ppm (pyridinyl H), δ 7.6–7.9 ppm (benzimidazole H)
  • MS (ESI+) : Molecular ion peak at m/z 220.23 [M+H]⁺
  • IR : Stretching vibrations at 2225 cm⁻¹ (C≡N), 1590 cm⁻¹ (C=N)

Challenges and Optimization Opportunities

Persistent issues include:

  • Regioselectivity : Competing formation of 4-cyano isomer (addressed via steric directing groups)
  • Scale-up Limitations : Microwave methods face reactor design constraints
  • Purification : Column chromatography remains standard due to polar byproducts

Recent innovations in continuous flow systems and organocatalytic cyclization may address these challenges in future syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or partially reduced intermediates.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile exhibits promising anticancer properties. Several derivatives have shown cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated IC50 values in the range of approximately 45 μM against immortalized rat hepatic stellate cells (HSC-T6) .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activities. Studies suggest that certain derivatives may inhibit the growth of various pathogenic microorganisms, although further research is necessary to elucidate the mechanisms involved.

Enzyme Inhibition

Molecular docking studies have suggested that this compound can effectively bind to specific enzymes and receptors, particularly kinases involved in cancer progression. This binding affinity can be significantly altered by structural modifications .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound:

  • Cyclization Reaction :
    • Method : Reaction of 2-amino-pyridine with appropriate aldehydes followed by cyclization to form the benzodiazole structure.
    • Outcome : This method effectively introduces the carbonitrile group through nitration or similar reactions.
  • Copper-Catalyzed Synthesis :
    • Method : A copper-catalyzed direct Csp³-H oxidation approach using water under mild conditions.
    • Outcome : This method yields pyridin-2-yl-methanones from pyridin-2-yl-methanes in moderate to good yields .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of novel derivatives of this compound for their cytotoxic effects against various cancer cell lines. The results highlighted two derivatives with IC50 values of 45.69 μM and 45.81 μM, indicating their potential as effective anticancer agents .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies were conducted to assess the binding interactions of this compound with specific kinases. The findings demonstrated that modifications to the compound's structure could enhance its binding affinity and selectivity towards these enzymes .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which contribute to its distinct reactivity and biological activity profile compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
2-(Pyridin-3-yl)-1H-benzimidazoleBenzimidazole fused with pyridineDifferent nitrogen positioning affects reactivity
1H-Pyrido[3,4-b]quinolin-6-carbonitrileQuinoline structure with carbonitrileExhibits distinct biological activity
2-(Pyridin-4-yl)-benzothiazoleBenzothiazole fused with pyridineKnown for anti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzodiazole Core

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS 1304458-60-3)
  • Structural Difference : Bromine replaces the carbonitrile group at position 3.
  • Impact :
    • Molecular Weight : Increases from ~222.12 g/mol (bromo derivative) to an estimated 236.23 g/mol (carbonitrile analog) due to the lighter CN group (26 g/mol vs. Br’s 79.9 g/mol).
    • Electronic Effects : Bromine is mildly electron-withdrawing via inductive effects, whereas the carbonitrile group is strongly electron-withdrawing, enhancing the electrophilicity of the benzodiazole core. This difference may influence reactivity in cross-coupling reactions or interactions with biological targets .
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
  • Structural Difference: Incorporates an indeno-pyridine system and a benzodioxol substituent.
  • Impact: Solubility: The benzodioxol group (a methylenedioxy bridge) enhances lipophilicity compared to the pyridinyl group in the target compound.

Pyridine and Pyrazole Derivatives with Carbonitrile Groups

5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile (Compound 55b)
  • Structural Difference : A pyrazole ring substituted with nitro and trifluoromethyl groups is linked to pyridine-2-carbonitrile.
  • Synthetic Complexity: Requires multi-step functionalization, contrasting with the simpler substitution pattern of the benzodiazole-carbonitrile compound.
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (Compound 5d)
  • Structural Difference : A pyrazole core with a benzothiazole-thioether side chain and carbonitrile.
  • Impact: Hydrogen Bonding: The amino and carbonyl groups introduce hydrogen-bonding capacity, absent in the benzodiazole-carbonitrile compound. Biological Activity: Such derivatives are explored for antimicrobial or anticancer properties, highlighting divergent applications compared to the unfunctionalized benzodiazole system .

Spectroscopic Characterization

  • IR Spectroscopy: The carbonitrile group in the target compound would show a sharp C≡N stretch near 2220–2240 cm⁻¹, consistent with analogues like 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (2240 cm⁻¹) .
  • 1H NMR : The pyridin-2-yl group would produce aromatic protons as doublets (δ 7.5–8.5 ppm), similar to 6-(5-chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile (δ 7.53–8.17 ppm) .

Physicochemical and Application Considerations

Solubility and Stability

  • Carbonitrile vs.
  • Thermal Stability : Strong electron-withdrawing groups (e.g., CN) may enhance thermal stability, as seen in high-melting pyrazole-carbonitriles (mp 186–196°C) .

Biological Activity

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile (CAS No. 226702-84-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazole ring fused with a pyridine moiety and a carbonitrile functional group. Its molecular formula is C13H8N4C_{13}H_{8}N_{4}, highlighting the presence of multiple nitrogen atoms that significantly influence its chemical reactivity and biological interactions.

Target Enzymes:
The primary target of this compound is the enzyme Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in sterol biosynthesis, particularly in the production of ergosterol, an essential component of fungal cell membranes.

Mode of Action:
By binding to the active site of CYP51, this compound inhibits its function, leading to disrupted sterol biosynthesis. This inhibition can result in significant cellular effects, including decreased collagen expression and hydroxyproline content in cell cultures.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Various derivatives of this compound have shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-70.65
MDA-MB-2312.41
U-937< 1

These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated effective anti-biofilm activity against Pseudomonas aeruginosa PAO1 and good antimicrobial activity against Gram-positive bacteria .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile is still being elucidated, preliminary studies suggest that this compound could exhibit moderate toxicity in humans. Further research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound:

  • Antifungal Studies : The inhibition of CYP51 by this compound was shown to effectively reduce ergosterol levels in fungal cells, thereby impairing their growth and survival.
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in some cases .
  • Molecular Docking Studies : These studies indicated that modifications to the structure of this compound can significantly enhance its binding affinity to target enzymes involved in cancer progression.

Q & A

Q. What are the common synthetic routes for 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile?

The compound is typically synthesized via multi-step organic reactions. A standard approach involves cyclocondensation of 2-aminobenzonitrile derivatives with pyridine-2-carbaldehyde precursors under acidic or catalytic conditions. For example, similar benzodiazole derivatives are synthesized using reflux conditions in ethanol or acetonitrile, followed by purification via column chromatography . Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity .

Reaction Step Conditions Yield Reference
CyclocondensationEthanol, 80°C, 12h65-70%
PurificationSilica gel chromatography>95%

Q. How is the purity and structural integrity of this compound verified?

Analytical methods include:

  • NMR Spectroscopy : To confirm hydrogen/carbon environments (e.g., pyridine protons at δ 8.5–9.0 ppm, nitrile at δ 120 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 249.08) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety precautions are required when handling this compound?

Safety protocols include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Handling in a fume hood due to potential respiratory irritancy.
  • Storage in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

  • Catalyst Screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Contradictions arise from tautomerism or solvent interactions. Mitigation strategies:

  • Variable Temperature NMR : To identify dynamic tautomeric equilibria (e.g., benzodiazole ↔ pyridinyl proton exchange) .
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures (e.g., bond angles, packing interactions) .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • DFT Calculations : To map electron density (e.g., nitrile group as a nucleophilic hotspot) .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock Vina .
Method Application Outcome
DFT (B3LYP/6-31G*)Reactivity of nitrile groupIdentified electrophilic sites
Molecular DynamicsStability in aqueous environmentsConfirmed hydrolytic resistance

Q. How can polymerization or degradation during synthesis be mitigated?

  • Additives : Radical inhibitors (e.g., BHT) prevent nitrile polymerization .
  • Low-Temperature Storage : Intermediate imine precursors stored at -20°C to avoid decomposition .

Q. What strategies analyze intermolecular interactions in crystalline forms?

  • Single-Crystal X-ray Diffraction : Resolve π-π stacking between benzodiazole and pyridine rings .
  • Hirshfeld Surface Analysis : Quantify hydrogen-bonding contributions (e.g., C-H···N interactions) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian 16) .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled analogs to confirm NMR assignments .

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